molecular formula C25H17N3O4 B14150596 4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline CAS No. 354990-47-9

4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B14150596
CAS No.: 354990-47-9
M. Wt: 423.4 g/mol
InChI Key: SYDGZAWXQDRHLW-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a nitrophenyl group, and a furan moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,3-benzoxazole-2-carbaldehyde with 5-(4-nitrophenyl)furan-2-carbaldehyde in the presence of aniline under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
  • 4-Chloro-4′-hydroxybenzophenone

Uniqueness

Compared to similar compounds, 4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline stands out due to its unique combination of benzoxazole, nitrophenyl, and furan moieties. This structural diversity allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

354990-47-9

Molecular Formula

C25H17N3O4

Molecular Weight

423.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-[5-(4-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C25H17N3O4/c1-16-2-12-24-22(14-16)27-25(32-24)18-3-7-19(8-4-18)26-15-21-11-13-23(31-21)17-5-9-20(10-6-17)28(29)30/h2-15H,1H3

InChI Key

SYDGZAWXQDRHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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